molecular formula C8H8BrNS B2498263 4-Bromo-3-methylbenzenecarbothioamide CAS No. 41963-21-7

4-Bromo-3-methylbenzenecarbothioamide

Cat. No. B2498263
CAS RN: 41963-21-7
M. Wt: 230.12
InChI Key: CXFZNWLAZQWBFI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzenecarbothioamide is a chemical compound with the CAS Number: 41963-21-7 . It has a molecular weight of 230.13 . The IUPAC name for this compound is 4-bromo-3-methylbenzenecarbothioamide .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-methylbenzenecarbothioamide is 1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-3-methylbenzenecarbothioamide is a powder that is stored at room temperature . It has a melting point of 139-140 degrees .

Scientific Research Applications

  • Radiosynthesis of Ligands for Serotonin Receptors : Mertens et al. (1994) synthesized a radioiodinated ligand with high affinity and selectivity for 5HT2-receptors, which is promising for gamma-emission tomography. This research contributes to the development of imaging probes for brain studies (Mertens et al., 1994).

  • Phenothiazines Synthesis via Smiles Rearrangement : Sharma et al. (2002) reported the synthesis of phenothiazines, which have a broad spectrum of pharmacological activities, through the Smiles rearrangement of dimethylbenzenethiols. This process contributes to the field of medicinal chemistry (Sharma et al., 2002).

  • Electrochemical Formation of Tetrahydrofuran Derivatives : Esteves et al. (2007) studied the controlled-potential reduction of bromoethers catalyzed by nickel, leading to high yields of tetrahydrofuran derivatives. This work has implications in organic synthesis (Esteves et al., 2007).

  • Amyloid Imaging Probes for Neurodegenerative Disorders : Ishikawa et al. (2004) explored the use of thioflavin and Congo red derivatives as imaging probes for amyloid lesions in transmissible spongiform encephalopathies, providing insight into diagnostics and treatment of these diseases (Ishikawa et al., 2004).

  • Synthesis of Thiazole Carboxylate : Jian-p (2014) described the synthesis of 4-hydroxybenzenecarbothioamide, used as an intermediate in the preparation of febuxostat, a medication for gout. This research is significant in pharmaceutical chemistry (Jian-p, 2014).

  • Antioxidant and Anticancer Activities of Bromophenol Derivatives : Dong et al. (2022) studied the biological activities of synthesized bromophenol derivatives, demonstrating their potential in antioxidant and anticancer applications. This research contributes to the development of new therapeutic agents (Dong et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-methylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZNWLAZQWBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzenecarbothioamide

Synthesis routes and methods

Procedure details

4-Bromo-3-methylbenzamide (D37, 1.0 g, 0.0047 mole) was dissolved in THF (50 ml), treated with Lawessons reagent (0.95 g, 0.0024 mole) and stirred under argon for 4 h. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluting with 10% EtOH/CHCl3 to afford the title compound as a yellow solid (0.87 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Yield
80%

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